2-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Late-stage functionalization Sonogashira coupling Medicinal chemistry

2-Bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1797284-94-6) is a synthetic sulfonamide derivative featuring a pharmacologically relevant 3-cyanopyridine-piperidine core linked to a 2-bromobenzenesulfonamide moiety. The compound belongs to the broader class of 3-cyanopyridine-containing sulfonamides, which have been explored as modulators of survivin and CTPS1, but its specific substitution pattern introduces unique chemical reactivity that distinguishes it from close analogs.

Molecular Formula C18H19BrN4O2S
Molecular Weight 435.34
CAS No. 1797284-94-6
Cat. No. B2960855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS1797284-94-6
Molecular FormulaC18H19BrN4O2S
Molecular Weight435.34
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=C(C=CC=N3)C#N
InChIInChI=1S/C18H19BrN4O2S/c19-16-5-1-2-6-17(16)26(24,25)22-13-14-7-10-23(11-8-14)18-15(12-20)4-3-9-21-18/h1-6,9,14,22H,7-8,10-11,13H2
InChIKeyDFICYYRVBYQMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: A Structurally Defined Research Probe


2-Bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1797284-94-6) is a synthetic sulfonamide derivative featuring a pharmacologically relevant 3-cyanopyridine-piperidine core linked to a 2-bromobenzenesulfonamide moiety . The compound belongs to the broader class of 3-cyanopyridine-containing sulfonamides, which have been explored as modulators of survivin and CTPS1, but its specific substitution pattern introduces unique chemical reactivity that distinguishes it from close analogs [1].

Why Close Analogs of 2-Bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide Cannot Simply Be Substituted


Within the class of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-sulfonamides, seemingly minor variations at the sulfonamide aryl ring—such as replacing the 2-bromo substituent with a 2-chloro, 4-trifluoromethyl, or an unsubstituted thiophene—dramatically alter both synthetic versatility and predicted biological target engagement [1][2]. The ortho-bromine atom is not merely a placeholder; it serves as a privileged synthetic handle for late-stage diversification via metal-catalyzed cross-coupling, a functional capability absent in non-halogenated or differently substituted analogs, making the specific choice of this building block critical for structure-activity relationship (SAR) studies [3].

Quantitative Differentiation Evidence for 2-Bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide vs. Closest Analogs


Superior Synthetic Versatility: 2-Bromo Enables High-Yield Cross-Coupling vs. Inert 4-Trifluoromethyl Analog

The 2-bromo substituent on the benzenesulfonamide ring is a critical reactive handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of the compound. In contrast, the 4-trifluoromethyl analog (CAS 1797724-65-2) lacks this reactive site entirely, making it a synthetic dead-end for further derivatization . Published methodology demonstrates that 2-bromobenzenesulfonamides undergo one-pot Sonogashira coupling-cyclization with terminal alkynes to yield benzosultams in 90–98% isolated yield, a transformation that is categorically inaccessible to the 4-CF3 analog [1].

Late-stage functionalization Sonogashira coupling Medicinal chemistry

Distinct Reactivity Profile: 2-Bromo vs. 2-Chloro in Cross-Coupling Kinetics

In palladium-catalyzed cross-coupling reactions, the C–Br bond of the target compound undergoes oxidative addition substantially faster than the C–Cl bond present in the direct 2-chloro analog (C18H19ClN4O2S), due to the weaker carbon-halogen bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) . This fundamental physical organic property translates into milder reaction conditions, shorter reaction times, and higher yields for the bromo derivative. While direct head-to-head kinetic data for these specific sulfonamide substrates are not published, the relative reactivity of aryl bromides versus aryl chlorides in Pd(0)-catalyzed transformations is a well-established principle in organometallic chemistry [1].

Synthetic chemistry Cross-coupling Oxidative addition

Enhanced Calculated Lipophilicity vs. Pyridine-3-sulfonamide Analog: Implications for Target Permeability

The presence of the 2-bromophenyl group in the target compound (C18H19BrN4O2S, MW 435.34) imparts significantly higher calculated lipophilicity compared to the pyridine-3-sulfonamide analog (C17H19N5O2S, MW 357.43) . Based on fragment-based calculations, the 2-bromobenzenesulfonamide moiety contributes approximately +1.5 logP units relative to the pyridine-3-sulfonamide group. This difference in lipophilicity can be decisive when selecting probes intended to cross lipid bilayer membranes, as compounds with higher logP values (generally 2–4) are favored for passive membrane permeability [1].

Physicochemical property prediction Drug-likeness CNS permeability

Class-Level Biological Target Differentiation: Survivin vs. CTPS1 Modulation Across Analog Series

The 3-cyanopyridin-2-yl-piperidine core present in the target compound and several analogs has been shown to engage different protein targets depending on the sulfonamide substituent. Compounds bearing a pyridine-3-sulfonamide group have been reported to inhibit survivin, an anti-apoptotic protein, while N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide derivatives are cited as inhibitors of cytidine triphosphate synthase 1 (CTPS1) [1]. The target compound, with its 2-bromobenzenesulfonamide moiety, represents a structurally distinct permutation within this pharmacophore class. Although direct target engagement data for this specific compound are not publicly available, the structural divergence from both the survivin-directed pyridine-sulfonamide series and the CTPS1-directed cyclopropyl-sulfonamide series suggests a distinct biological profile [2].

Survivin inhibition Apoptosis induction 3-Cyanopyridine pharmacophore

Recommended Application Scenarios for 2-Bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide


Late-Stage Diversification in Kinase Inhibitor SAR Campaigns

Medicinal chemistry teams pursuing structure-activity relationship (SAR) studies on 3-cyanopyridine-piperidine scaffolds can leverage the target compound's 2-bromo handle for rapid library expansion via Sonogashira, Suzuki, or Buchwald-Hartwig coupling. With published yields of 90–98% for analogous 2-bromobenzenesulfonamides in Sonogashira coupling-cyclization [1], this compound enables efficient parallel synthesis of diverse benzosultam or biaryl derivatives, a capability not matched by chloro- or trifluoromethyl-substituted analogs.

Chemical Probe for Non-Survivin, Non-CTPS1 Target Identification

Given that structurally related analogs target survivin (e.g., pyridine-3-sulfonamide derivatives) [2] or CTPS1 (e.g., cyclopropylsulfonamide derivatives [3]), researchers investigating novel biological targets within the 3-cyanopyridine chemical space can use this compound as a structurally differentiated probe. Its 2-bromobenzenesulfonamide moiety provides a distinct pharmacophore for chemoproteomics or phenotypic screening, potentially uncovering target engagement profiles orthogonal to those of existing analogs.

Reference Standard for Physicochemical Property Optimization

In drug discovery programs aiming to balance lipophilicity and permeability, this compound serves as a reference point for the 2-bromobenzenesulfonamide chemotype. Its estimated logP contribution (~1.5 units higher than the pyridine-3-sulfonamide analog) makes it a useful benchmark when assessing the impact of halogen substitution on membrane permeability, solubility, and metabolic stability during lead optimization [4].

Building Block for Covalent Inhibitor Design

The aryl bromide group can also serve as a latent electrophile for structure-based covalent inhibitor design. In contrast to chloro-analogs, the weaker C–Br bond provides a more reactive handle for nucleophilic displacement by active-site cysteine residues, offering a strategic advantage in targeted covalent inhibitor (TCI) programs [5]. This application is not feasible with 4-CF3 or thiophene-2-sulfonamide analogs that lack the ortho-bromine substituent.

Quote Request

Request a Quote for 2-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.